1,4-Bis(2-methylprop-1-enyl)piperazine chemical structure and physical properties
1,4-Bis(2-methylprop-1-enyl)piperazine chemical structure and physical properties
Structural Analysis, Physicochemical Properties, and Synthetic Applications
Executive Summary & Chemical Identity
1,4-Bis(2-methylprop-1-enyl)piperazine (CAS: 19244-91-8) is a highly specialized bis-enamine utilized extensively in advanced organic synthesis and pharmaceutical development[1],[2]. Formed via the condensation of piperazine and isobutyraldehyde, this compound serves as a powerful bis-nucleophile. As a Senior Application Scientist, I approach this molecule not merely as a static chemical, but as a dynamic thermodynamic system. Its unique structure—featuring a fully substituted beta-carbon—makes it an ideal model compound for Stork enamine alkylations, enabling the precise synthesis of quaternary carbon centers without the complications of E/Z geometric isomerism[3].
Physicochemical Profile
Understanding the physical properties of 1,4-bis(2-methylprop-1-enyl)piperazine is critical for predicting its phase behavior during synthesis and purification. The compound typically presents as a viscous liquid or low-melting solid, requiring specific handling to prevent premature hydrolysis[4].
Table 1: Quantitative Chemical and Physical Properties
| Property | Value | Source |
| IUPAC Name | 1,4-bis(2-methylprop-1-enyl)piperazine | [2] |
| CAS Registry Number | 19244-91-8 | [1],[4] |
| Molecular Formula | C12H22N2 | [5] |
| Molecular Weight | 194.32 g/mol | [1],[5] |
| Boiling Point | 295.8 °C – 305.8 °C (at 760 mmHg) | [4],[6] |
| Density | 0.978 g/cm³ | [6] |
| SMILES String | CC(C)=CN1CCN(C=C(C)C)CC1 | [3] |
Thermodynamic Synthesis Workflow
The synthesis of enamines is governed by reversible thermodynamic equilibrium. To successfully isolate 1,4-bis(2-methylprop-1-enyl)piperazine, the protocol must actively manipulate Le Chatelier's principle to drive the condensation forward.
Self-Validating Experimental Protocol
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Apparatus Setup: Equip a thoroughly dried round-bottom flask with a magnetic stir bar, a Dean-Stark trap, and a reflux condenser. Causality: Enamine formation generates water. The Dean-Stark trap allows for the continuous, azeotropic removal of this water, preventing the reverse hydrolysis reaction.
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Reagent Loading: Add 1.0 equivalent of anhydrous piperazine and 2.5 equivalents of isobutyraldehyde. Causality: A slight stoichiometric excess of the aldehyde (0.5 eq) is utilized to compensate for its high volatility and to maintain a strong forward thermodynamic driving force.
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Solvent Selection: Suspend the reagents in anhydrous toluene. Causality: Toluene is specifically chosen because it forms a minimum-boiling azeotrope with water (boiling at ~85°C), allowing efficient water transport into the trap.
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Catalysis (Optional but Recommended): Add 0.05 equivalents of p-toluenesulfonic acid (p-TsOH). Causality: The acid protonates the aldehyde oxygen, dramatically lowering the activation energy for the initial nucleophilic attack by the piperazine nitrogen to form the intermediate iminium ion.
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Reflux & Validation: Heat the mixture to 110°C. Self-Validation: This system is entirely self-validating. The theoretical yield of water for a bis-condensation is exactly 2.0 molar equivalents. By visually quantifying the volume of the lower aqueous phase in the Dean-Stark trap, the chemist can definitively confirm reaction completion without the need for intermediate spectroscopic sampling.
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Isolation: Once water evolution ceases, cool the reaction, neutralize the catalyst with a mild base (e.g., solid NaHCO3), and remove the toluene under reduced pressure. Distill the crude residue under high vacuum to yield the pure bis-enamine.
Fig 1: Azeotropic synthesis workflow of 1,4-bis(2-methylprop-1-enyl)piperazine.
Chemical Reactivity & Mechanistic Pathways
The primary synthetic utility of 1,4-bis(2-methylprop-1-enyl)piperazine lies in the Stork Enamine Reaction .
Mechanistic Causality
The sp2 hybridized nitrogen atoms in the piperazine ring possess lone pairs that delocalize into the adjacent pi-system of the propenyl group. This resonance drastically increases the electron density at the beta-carbon (the gem-dimethyl substituted carbon), transforming it into a potent nucleophile.
Because the starting isobutyraldehyde possesses only a single alpha-proton, the resulting enamine has a fully substituted beta-carbon. This is a critical structural advantage: it eliminates the possibility of E/Z geometric isomerism, providing a single, unambiguous nucleophilic face. When reacted with an electrophile (such as an alkyl halide or Michael acceptor), the beta-carbon undergoes attack to form a quaternary stereocenter. Generating quaternary carbons is notoriously difficult due to extreme steric hindrance; however, the planar nature of the enamine double bond provides sufficient exposure for the reaction to proceed smoothly.
Fig 2: Stork enamine electrophilic addition and subsequent hydrolysis pathway.
Applications in Drug Development & Materials Science
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Pharmaceutical Intermediates: The piperazine core is a privileged scaffold in medicinal chemistry, found in numerous antihistamines, antipsychotics, and anthelmintics. The bis-enamine serves as a masked, highly reactive intermediate. By subjecting it to dual alpha-alkylation followed by hydrolysis, researchers can rapidly synthesize sterically hindered, symmetrically substituted piperazine derivatives that exhibit enhanced metabolic stability.
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Polymer Science: In materials engineering, this compound acts as a rigid, bi-functional monomer. It can undergo step-growth polymerization with bis-electrophiles (such as diacid chlorides or bis-epoxides) to create novel polyenamines or cross-linked polyamine networks[7].
Safety, Handling, and Environmental Impact
Enamines are inherently sensitive to hydrolytic cleavage.
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Storage: 1,4-Bis(2-methylprop-1-enyl)piperazine must be stored under a dry, inert atmosphere (Argon or Nitrogen). Exposure to atmospheric moisture will result in slow hydrolysis back to piperazine and isobutyraldehyde.
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Handling & PPE: The compound is an irritant and should be handled in a fume hood. Required PPE includes tightly fitting safety goggles (conforming to EN 166 or NIOSH standards) and chemical-impermeable gloves[4].
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Emergency Response: In the event of a fire, use dry chemical, carbon dioxide, or alcohol-resistant foam. Do not use direct water streams, as this will rapidly hydrolyze the compound and potentially release volatile, flammable isobutyraldehyde vapors[4].
References
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Cheméo , "Chemical Properties of Piperazine, 1,4-bis(2-methylpropenyl) (CAS 19244-91-8)". Available at:[Link]
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Environmental Protection Agency (EPA) , "1,4-Bis(2-methylprop-1-enyl)piperazine - Chemical Details". Available at: [Link]
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European Chemicals Agency (ECHA) , "1,4-bis(2-methylprop-1-enyl)piperazine Substance Overview". Available at: [Link]
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Ataman Kimya , "PIPERAZINES - Industrial and Pharmaceutical Applications". Available at: [Link]
Sources
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- 2. ECHA CHEM [chem.echa.europa.eu]
- 3. Piperazine, 1,4-bis(2-methylpropenyl) (CAS 19244-91-8) - Chemical & Physical Properties by Cheméo [chemeo.com]
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